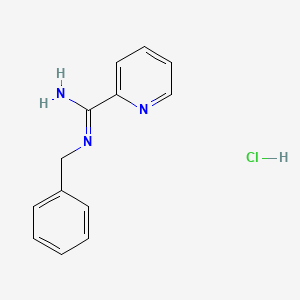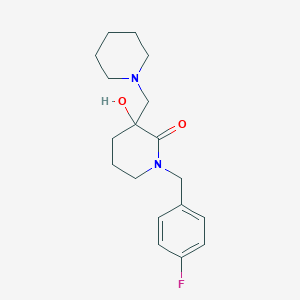
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline ring system substituted with a phenyl group and a propenone moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2,4-trimethylquinoline with a suitable aldehyde or ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce saturated ketones or alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.
Industry: It can be used in the development of new materials, dyes, or pharmaceuticals.
作用机制
The mechanism of action of (2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one depends on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The propenone moiety may also play a role in its activity by forming covalent bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2,2,4-Trimethylquinoline: A substituted quinoline with potential biological effects.
Chalcones: Compounds with a similar propenone moiety known for their biological activities.
Uniqueness
(2E)-3-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)prop-2-en-1-one is unique due to its specific substitution pattern, combining a quinoline ring with a phenyl group and a propenone moiety. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives or chalcones.
属性
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMHZGEKZVGP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6128982.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6128999.png)

![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B6129009.png)
![METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE](/img/structure/B6129012.png)
![N-(4-tert-butylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6129019.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine;(Z)-but-2-enedioic acid](/img/structure/B6129022.png)
![6-(2-METHYL-2-PROPANYL)-N-[3-(METHYLSULFANYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)
![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B6129065.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)
